![molecular formula C15H14N4OS B5584561 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B5584561.png)
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide involves several steps. One common method includes the reaction of 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide derivatives with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate . The structures of the synthesized compounds are confirmed using techniques such as 1H NMR, IR, and elemental analysis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C15H16N6OS and is classified as an organosulfur compound. The presence of the triazole ring is significant due to its biological activity and ability to form stable interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit potent antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. A study demonstrated that derivatives of triazoles can inhibit bacterial growth by disrupting cell wall synthesis and function .
Anticancer Properties
The anticancer potential of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide has been explored in several studies. Its derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. For instance, triazole-containing compounds have been linked to the inhibition of aromatase enzymes, which are crucial in estrogen synthesis and are often overexpressed in breast cancer .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Triazole derivatives have shown significant reducing power in various assays, indicating their potential as effective antioxidant agents. This property is crucial for preventing oxidative stress-related diseases .
Agricultural Applications
The compound's ability to act as a fungicide has been noted in agricultural studies. Research has highlighted the efficacy of triazole derivatives in controlling fungal pathogens affecting crops. These compounds work by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes . Their use can lead to reduced crop losses and improved agricultural productivity.
Material Sciences
In material sciences, triazole compounds are being explored for their nonlinear optical properties. The unique electronic structure of triazoles allows them to be utilized in creating materials with specific optical characteristics, which can be applied in photonic devices .
Case Studies and Research Findings
Application Area | Study Reference | Key Findings |
---|---|---|
Antimicrobial | PMC7807778 | Demonstrated effectiveness against multiple bacterial strains; potential for new antibiotic development. |
Anticancer | PMC10834427 | Inhibition of aromatase enzymes linked to breast cancer; promising anticancer activity observed. |
Antioxidant | MDPI Article | Significant reducing power compared to standard antioxidants; potential for health supplements. |
Agricultural | BLDpharm | Effective as a fungicide; inhibits ergosterol biosynthesis in fungi. |
Material Sciences | PMC9786072 | Explored nonlinear optical properties; potential applications in photonic devices. |
Mechanism of Action
The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. Triazole derivatives are known to bind to enzymes and receptors, inhibiting their activity and thereby exerting their biological effects . For instance, this compound may inhibit viral replication by interfering with viral enzymes or proteins essential for the virus’s life cycle .
Comparison with Similar Compounds
Similar compounds to 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds also exhibit a wide range of biological activities, including antifungal and antibacterial properties . the unique structure of this compound, particularly the presence of the naphthalene ring, may confer distinct biological activities and interactions compared to other triazole derivatives .
Biological Activity
The compound 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide , also referred to as DB08118 in DrugBank, is a novel small molecule with potential biological activity. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and other pharmacological activities.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. Its chemical formula is C15H16N6OS2, and it has a molecular weight of approximately 360.46 g/mol. The structure includes a naphthalene moiety and a sulfanyl group, which are significant for its bioactivity.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The triazole core in this compound contributes to its activity against various bacterial strains:
- Mechanism of Action : The compound may inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. Molecular docking studies suggest that the triazole acts as a bioisostere to carboxylic acid groups, enhancing binding interactions with the enzyme's active site .
-
Case Studies :
- A study demonstrated that triazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
- Another investigation highlighted that compounds similar to the target molecule displayed significant efficacy against drug-resistant strains of Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections .
Antifungal Activity
Triazoles are widely recognized for their antifungal properties:
- Activity Spectrum : The compound has shown broad-spectrum antifungal activity against various fungi, including Candida albicans. The presence of the triazole ring enhances its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for fungal sterol biosynthesis .
Other Pharmacological Activities
Beyond antibacterial and antifungal effects, this compound may exhibit additional biological activities:
- Antioxidant Properties : Preliminary studies have indicated that triazole derivatives possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases .
- Potential Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties, suggesting a broader therapeutic potential .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-19-10-16-18-15(19)21-9-14(20)17-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVSMAGBJADGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.